molecular formula C19H13NO B13124830 2,5-Diphenylbenzo[d]oxazole

2,5-Diphenylbenzo[d]oxazole

Cat. No.: B13124830
M. Wt: 271.3 g/mol
InChI Key: ZGTVPPJHDVQXEB-UHFFFAOYSA-N
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Description

2,5-Diphenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to an oxazole ring, with phenyl groups attached at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with benzaldehyde derivatives. One common method is the cyclization of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2,5-Diphenylbenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-Diphenylbenzo[d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    2-Phenylbenzoxazole: Similar structure but with only one phenyl group.

    2,6-Diphenylbenzo[d]oxazole: Similar structure with phenyl groups at the 2 and 6 positions.

    Benzobisoxazole: Contains two oxazole rings fused to a benzene ring.

Uniqueness: 2,5-Diphenylbenzo[d]oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 5 positions can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

2,5-diphenyl-1,3-benzoxazole

InChI

InChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)20-19(21-18)15-9-5-2-6-10-15/h1-13H

InChI Key

ZGTVPPJHDVQXEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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